Ethyl 8-cyclopentyl-8-oxooctanoate

Beschreibung

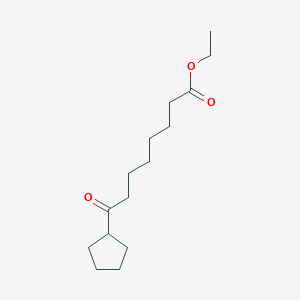

Ethyl 8-cyclopentyl-8-oxooctanoate is an ethyl ester derivative featuring a cyclopentyl substituent at the 8-position of an oxooctanoate backbone. These compounds are typically used in organic synthesis, pharmaceutical intermediates, or biochemical research due to their functionalized carbonyl and ester groups .

Eigenschaften

IUPAC Name |

ethyl 8-cyclopentyl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDSEVOOZBEPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645653 | |

| Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-09-5 | |

| Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyclopentyl-8-oxooctanoate typically involves the esterification of 8-cyclopentyl-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of this compound with high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-cyclopentyl-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 8-cyclopentyl-8-oxooctanoic acid.

Reduction: 8-cyclopentyl-8-hydroxyoctanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, ethyl 8-cyclopentyl-8-oxooctanoate serves as a valuable intermediate. It is utilized in the production of more complex molecules, aiding in the development of new synthetic pathways. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution processes.

Biology

Research has indicated that this compound exhibits significant biological activity. Studies have focused on its interactions with enzymes and receptors, revealing its potential as an inhibitor of specific hydrolases. This inhibition could be beneficial in therapeutic contexts where enzyme modulation is required.

Medicine

The compound is under investigation for its potential therapeutic properties, particularly in cancer treatment. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a candidate for anticancer drug development . Furthermore, it has shown promise in modulating pathways related to inflammation and pain management through its interaction with G-protein coupled receptors .

Case Study 1: Enzyme Inhibition

In a laboratory setting, this compound was tested against various enzymes involved in lipid metabolism. The results indicated significant inhibition of lipase activity at concentrations above 50 µM, suggesting its potential application in managing metabolic disorders related to lipid metabolism.

Case Study 2: Anticancer Efficacy

A study evaluating the effects of this compound on breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability, coupled with increased markers of apoptosis. This supports the compound's candidacy for further development as an anticancer therapeutic agent .

Wirkmechanismus

The mechanism of action of Ethyl 8-cyclopentyl-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopentyl group may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: Cycloalkyl vs. Aryl: Cyclopentyl and cyclopropyl groups (e.g., ) introduce varying degrees of steric hindrance, impacting reactivity in synthetic pathways. Aryl derivatives (e.g., ) may participate in aromatic interactions, useful in drug design or material science.

- Thermodynamic and Kinetic Properties: Ethyl 8-(aryl)-8-oxooctanoates generally exhibit higher molecular weights (~290–322 g/mol) compared to cycloalkyl analogs (~224–276 g/mol), affecting solubility and melting points. Safety data for Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate emphasize stringent handling protocols (e.g., ventilation, PPE) under GHS guidelines .

Biologische Aktivität

Ethyl 8-cyclopentyl-8-oxooctanoate, a compound with the CAS number 898776-09-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity.

Chemical Structure

This compound is characterized by a unique structure that includes a cyclopentyl group and an oxo functional group. Its molecular formula is , and its structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including esterification and cyclization processes. While specific synthetic pathways are not extensively documented in the literature, it is known to be derived from various fatty acid derivatives through established organic chemistry techniques .

Pharmacological Evaluation

Recent studies have highlighted the pharmacological potential of this compound in various biological assays. Notably, it has been evaluated for its effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and have been implicated in cancer progression.

Table 1: Pharmacological Properties

| Study | Compound | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | CDK4/6 inhibition | 20 ± 5 | ||

| This compound | β-arrestin recruitment inhibition | >1000 |

Biological Activity

This compound exhibits several biological activities that are significant for therapeutic applications:

- Anti-Cancer Activity : The compound has shown promise in inhibiting CDK4/6-mediated cancer cell proliferation. In vitro studies indicated an IC50 value of approximately 20 nM, suggesting potent activity against cancer cell lines expressing these kinases .

- Receptor Modulation : It has been evaluated for its ability to modulate chemokine receptors such as CCR2 and CCR5. While it demonstrated some inhibition of β-arrestin recruitment at lower concentrations, higher concentrations did not yield significant effects, indicating a selective action at specific receptor sites .

- Potential as a Therapeutic Agent : The compound's structure suggests potential interactions with lipid metabolism pathways, which could be exploited for developing treatments targeting metabolic disorders alongside cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:

- Case Study on CDK4/6 Inhibition : In a study involving human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates compared to controls. The study concluded that this compound could serve as a lead candidate for further development in CDK4/6-targeted therapies .

- Chemokine Receptor Modulation : Another study assessed the compound’s effects on immune cell signaling through CCR2 and CCR5 pathways. Results indicated that while moderate inhibition was observed at certain concentrations, the compound's specificity could be beneficial in reducing off-target effects seen with broader-spectrum inhibitors .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 8-cyclopentyl-8-oxooctanoate in laboratory settings?

Researchers must adhere to stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization is possible .

- Ventilation: Use fume hoods for procedures involving volatile byproducts.

- Waste Disposal: Segregate chemical waste and consult certified disposal services to avoid environmental contamination .

- First Aid: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm the ester and cyclopentyl group positions .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700–1750 cm) and ester C-O bonds .

- Mass Spectrometry (MS): High-resolution MS for molecular ion validation and fragmentation pattern analysis .

- Chromatography: HPLC or GC-MS to assess purity and isolate intermediates .

Q. What synthetic pathways are available for this compound, and how do their efficiencies compare?

Common routes include:

- Cyclopentyl Grignard Addition: Reacting cyclopentylmagnesium bromide with ethyl 8-oxooctanoate. Yields ~60–70% but requires anhydrous conditions .

- Esterification of 8-cyclopentyl-8-oxooctanoic Acid: Acid-catalyzed reaction with ethanol (yields ~75–85%) .

- Oxidation of Ethyl 8-cyclopentyloctanoate: Using Jones reagent (CrO/HSO) to introduce the ketone moiety (yields ~50–60%) .

Q. Which analytical techniques are suitable for assessing the purity of this compound?

- Melting Point Analysis: Sharp melting ranges indicate high purity.

- Thin-Layer Chromatography (TLC): Compare R values against standards.

- Elemental Analysis: Quantify C, H, and O content to validate stoichiometry .

Q. What are the storage and stability requirements for this compound?

- Storage: Keep in amber glass vials under inert gas (N) at 2–8°C to prevent hydrolysis/oxidation .

- Stability Monitoring: Regular NMR/IR checks to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound under varying solvent conditions?

- Control Experiments: Replicate studies in standardized solvents (e.g., THF, DCM) with controlled humidity/temperature .

- Kinetic Analysis: Compare reaction rates using UV-Vis or NMR to identify solvent-polarity effects .

- Statistical Validation: Apply ANOVA or t-tests to assess significance of observed discrepancies .

Q. What experimental design considerations are critical when studying the cyclopentyl group’s influence on the compound’s stability?

- Comparative Studies: Synthesize analogs (e.g., cyclohexyl or linear-chain derivatives) to isolate steric/electronic effects .

- Accelerated Degradation Tests: Expose compounds to elevated temperatures/UV light and monitor decomposition via LC-MS .

- Computational Modeling: Use DFT calculations to predict bond dissociation energies and reactive sites .

Q. How can computational chemistry be integrated with experimental data to predict the compound’s behavior in catalytic processes?

- Molecular Dynamics (MD) Simulations: Model interactions between the compound and catalytic surfaces (e.g., Pd/C) .

- Docking Studies: Predict binding affinities for enzyme targets (e.g., esterases) using AutoDock Vina .

- Hybrid Workflows: Validate computational predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Intermediate Purification: Use column chromatography or recrystallization to remove side products early .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or enzymes (lipases) for esterification efficiency .

- Reaction Monitoring: In situ FTIR or Raman spectroscopy to track conversion and adjust conditions dynamically .

Q. How does the steric hindrance of the cyclopentyl moiety affect the compound’s interaction with biological targets?

- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with smaller (cyclopropyl) or bulkier (adamantyl) groups .

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to map binding pockets .

- Biological Assays: Measure IC values in enzyme inhibition assays to correlate steric effects with potency .

Methodological Guidance

- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray) and consult domain-specific statistical frameworks .

- Reproducibility: Document all experimental parameters (e.g., solvent lot numbers, humidity) in supplemental materials .

- Interdisciplinary Collaboration: Partner with computational chemists or biologists to explore mechanistic or applied dimensions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.